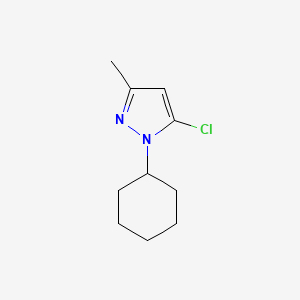

5-Chloro-1-cyclohexyl-3-methyl-1h-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Academic Research and Diverse Applications

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a wide range of biological targets with high affinity. shachemlin.comnih.gov This versatility has led to the incorporation of the pyrazole core into numerous commercially successful pharmaceuticals. shachemlin.com Notable examples include the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and the anti-obesity agent rimonabant. shachemlin.com

The broad spectrum of biological activities associated with pyrazole derivatives is extensive, encompassing:

Medicinal Applications : Anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antiviral properties are well-documented. nih.govnih.govpharmatutor.org

Agrochemical Applications : Pyrazole derivatives are integral to the development of modern pesticides and herbicides due to their potent biological effects in controlling pests and unwanted vegetation. orientjchem.org

Material Science : In the field of material science, these compounds are used in the creation of dyes and polymers with specific conductive or photovoltaic properties.

This wide applicability stems from the pyrazole ring's structural features, which allow for diverse substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties for specific targets. mdpi.com

Overview of Halogenated and Cyclohexyl-Substituted Pyrazoles

The introduction of different functional groups onto the pyrazole core is a key strategy for modifying its activity. Halogenation and the addition of bulky alkyl groups like cyclohexyl are common and impactful modifications.

Halogenated Pyrazoles : The incorporation of a halogen, such as chlorine, onto the pyrazole ring significantly alters its electronic properties and reactivity. A chloro-substituent is strongly electronegative and acts as a good leaving group in nucleophilic substitution reactions, making halogenated pyrazoles versatile synthetic intermediates. koreascience.kr For instance, 5-chloropyrazoles are frequently used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, allowing for the synthesis of more complex molecules. acs.org The presence of a halogen can also enhance the biological activity of a molecule by increasing its lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Cyclohexyl-Substituted Pyrazoles : The attachment of a cyclohexyl group to the N1 position of the pyrazole ring introduces a bulky, non-polar, and three-dimensional character to the molecule. This can have several effects:

It increases the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems.

The steric bulk of the cyclohexyl ring can influence the molecule's conformation and how it fits into the binding site of a biological target, which can be crucial for selectivity and potency. nih.gov

Research into pyrazole derivatives with various cycloalkyl building blocks has been conducted to explore their potential as therapeutic agents, such as cannabinoid type 1 (CB1) receptor antagonists. nih.gov

Research Scope and Focus on 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole

The subject of this article, this compound, combines the structural features discussed above: a pyrazole core, a chloro-substituent at position 5, a methyl group at position 3, and a cyclohexyl group at the N1 position.

While extensive research exists for the broader class of pyrazoles, publicly available academic literature specifically detailing the synthesis, reactivity, and application of this compound is limited. Its synthesis would likely follow established routes for pyrazole formation, such as the condensation of cyclohexylhydrazine (B1595531) with a β-diketone like acetylacetone (B45752) to form 1-cyclohexyl-3-methyl-5-pyrazolone, followed by a chlorination step using an agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov

The presence of the chloro group at the C5 position makes it a valuable intermediate for further chemical modification, particularly for creating 4- or 5-substituted pyrazoles through reactions like palladium-catalyzed arylations. acs.org The combination of the lipophilic cyclohexyl group and the reactive chloro-substituent suggests its potential as a building block in discovery chemistry programs, particularly in the agrochemical and pharmaceutical sectors where such substituted pyrazoles have shown significant bioactivity. nih.govorientjchem.org This article will focus on the known chemical properties and the structural significance of this specific compound based on the established chemistry of its constituent parts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29938-69-0 |

| Molecular Formula | C₁₀H₁₅ClN₂ |

| Molecular Weight | 198.69 g/mol |

| MDL Number | MFCD18431096 |

Data sourced from chemical supplier databases. bldpharm.com

Table 2: Structural Features and Their Significance

| Feature | Description | Implied Properties & Reactivity |

|---|---|---|

| Pyrazole Core | 5-membered aromatic ring with two adjacent nitrogen atoms. | Confers aromatic stability; acts as a scaffold for functionalization. nih.gov |

| 5-Chloro Group | A chlorine atom attached to carbon 5 of the pyrazole ring. | Acts as an electron-withdrawing group; serves as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions. koreascience.kracs.org |

| 1-Cyclohexyl Group | A cyclohexyl ring attached to nitrogen 1. | Increases lipophilicity and steric bulk; influences molecular conformation and potential biological interactions. nih.gov |

| 3-Methyl Group | A methyl group attached to carbon 3 of the pyrazole ring. | Provides a simple alkyl substitution, influencing the electronic environment of the ring. |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-cyclohexyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGARAIUIRLLFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Cyclohexyl 3 Methyl 1h Pyrazole and Analogues

Established Pyrazole (B372694) Synthesis Strategies

The construction of the pyrazole core is a mature field in organic synthesis, with several reliable methods at the disposal of chemists. These strategies can be broadly categorized into two main approaches: cyclocondensation reactions and 1,3-dipolar cycloaddition reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctionalized substrate. This approach is widely used due to the ready availability of starting materials and the often straightforward reaction conditions.

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is a classic and widely employed method for the synthesis of polysubstituted pyrazoles. nih.govmdpi.com This method, first reported by Knorr in 1883, involves the condensation of a β-diketone with a hydrazine, which can lead to the formation of two regioisomers depending on the nature of the substituents on both reactants. nih.gov

For the synthesis of a compound like 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole, a potential 1,3-dicarbonyl precursor would be a chlorinated β-diketoester or a similar reactive species. The reaction with cyclohexylhydrazine (B1595531) would then lead to the formation of the desired pyrazole ring. The regioselectivity of the reaction can often be controlled by the reaction conditions, such as the solvent and the presence of a catalyst. nih.gov For instance, the use of aprotic dipolar solvents has been shown to favor the formation of one regioisomer over the other. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Systems

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product(s) | Reference(s) |

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | mdpi.com |

| Hydrazine hydrate | Acetylacetone (B45752) | 3,5-Dimethylpyrazole | mdpi.com |

| Arylhydrazine | 2-(trifluoromethyl)-1,3-diketone | 1-Aryl-3-trifluoromethylpyrazoles | nih.gov |

Another versatile cyclocondensation approach involves the reaction of hydrazine derivatives with α,β-unsaturated ketones. nih.govnih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrazole or pyrazoline, which can be subsequently oxidized to the pyrazole. nih.govbeilstein-journals.org

The regioselectivity of this reaction is influenced by the substitution pattern of the α,β-unsaturated ketone. The presence of a good leaving group on the β-position of the ketone can facilitate the aromatization to the pyrazole. mdpi.com For the target molecule, a suitably substituted α,β-unsaturated ketone bearing a chlorine atom could be envisioned as a key intermediate.

Table 2: Examples of Pyrazole Synthesis from α,β-Unsaturated Ketones

| Hydrazine Derivative | α,β-Unsaturated Ketone | Product(s) | Reference(s) |

| Arylhydrazine | Chalcones | 1,3,5-Triaryl-2-pyrazolines | researchgate.net |

| Tosylhydrazide | α,β-Unsaturated carbonyl compounds | Substituted 1H-pyrazoles | researchgate.net |

| Hydrazine hydrate | 1,2-Allenic ketones | 3,5-Disubstituted pyrazoles | researchgate.net |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to five-membered heterocyclic rings, including pyrazoles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

The 1,3-dipolar cycloaddition of nitrilimines with alkenes or alkynes is a well-established method for the synthesis of pyrazolines and pyrazoles, respectively. nih.govnih.govrsc.org Nitrilimines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides or by the thermal or photochemical extrusion of nitrogen from tetrazoles. nih.govresearchgate.net

The reaction of a nitrilimine with an alkyne directly yields a pyrazole. When an alkene is used as the dipolarophile, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. nih.gov This method provides a high degree of control over the substitution pattern of the final pyrazole product. rsc.org

Table 3: Examples of Pyrazole Synthesis via Nitrilimine Cycloaddition

| Nitrilimine Precursor | Dipolarophile | Product | Reference(s) |

| Hydrazonoyl halide | Terminal alkyne | 1,3,5-Trisubstituted pyrazole | nih.gov |

| 2,5-Disubstituted tetrazole | Alkyne | Polysubstituted pyrazole | researchgate.net |

| Hydrazonoyl halide | Ninhydrin-derived Morita–Baylis–Hillman carbonates | 1,3,5-Trisubstituted pyrazoles | rsc.org |

The cycloaddition of diazo compounds with alkynes is another prominent 1,3-dipolar cycloaddition route to pyrazoles. nih.govnih.govbeilstein-journals.org This reaction is particularly useful as it can often be performed under mild, catalyst-free conditions, simply by heating the reactants. rsc.orgrsc.org The use of α-diazocarbonyl compounds in solvent-free conditions can lead to high yields of pyrazole products. rsc.org

The regioselectivity of the cycloaddition between a diazo compound and an unsymmetrical alkyne is a key consideration. Diazoalkanes react with electron-deficient alkynes to give pyrazoles, and the regiochemistry is influenced by the substituents on both components. wikipedia.org This method offers a direct and atom-economical pathway to a wide range of substituted pyrazoles. researchgate.net

Table 4: Examples of Pyrazole Synthesis via Diazo Compound Cycloaddition

| Diazo Compound | Alkyne | Product | Reference(s) |

| Ethyl diazoacetate | Phenylacetylene | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | rsc.org |

| Diazomethane | trans-Diethyl glutaconate | 1-Pyrazoline derivative | wikipedia.org |

| α-Diazocarbonyl compounds | Electron-poor alkynes | Substituted pyrazoles | rsc.org |

Copper-Promoted Oxidative Cyclization Routes

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrazole derivatives. These methods often proceed under mild conditions and demonstrate broad substrate scope.

One notable approach involves a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org This reaction utilizes inexpensive cuprous oxide (Cu₂O) as a promoter and air as a green oxidant, offering high atom and step economy. organic-chemistry.org The process is characterized by direct C(sp³)-H functionalization and the formation of new C-C and C-N bonds. organic-chemistry.org Optimal conditions identified for this reaction involve Cu₂O and cesium carbonate (Cs₂CO₃) in toluene. organic-chemistry.org

Another copper-catalyzed method is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization with a concurrent cleavage of the C=C bond. organic-chemistry.org The use of copper(I) trifluoromethanesulfonate (CuOTf) as the catalyst and 1,10-phenanthroline-5,6-dione as a ligand has proven effective, yielding a broad range of pyrazole derivatives under mild conditions. organic-chemistry.org

A facile and efficient copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-pyrazoles using a tracelessly cleavable directing group. This method is characterized by its mild conditions, operational simplicity, and excellent yields. researchgate.net

Table 1: Overview of Copper-Promoted Pyrazole Synthesis

| Method | Key Reactants | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Cu₂O | High atom economy, uses air as oxidant organic-chemistry.org |

| Aerobic Oxidative Cyclization | β,γ-Unsaturated hydrazones | CuOTf | Involves C=C bond cleavage, radical mechanism organic-chemistry.org |

Iodine(III)-Catalyzed Cyclization Approaches

Molecular iodine has been utilized as an environmentally benign catalyst for the synthesis of pyrazole-containing fused heterocycles. An iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines offers a route to pyrazolo[4,3-b]pyridines under mild conditions. organic-chemistry.org This method avoids the use of metal catalysts and proceeds through a proposed mechanism involving iodine activation, electrophilic cyclization, and subsequent oxidation. organic-chemistry.org Optimization studies have shown that potassium carbonate (K₂CO₃) as a base and chloroform as a solvent provide the best results. organic-chemistry.org

Furthermore, the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine in the presence of sodium bicarbonate provides a direct route to 4-iodopyrazoles in good to high yields. acs.org This reaction is general for a wide range of substrates, tolerating various functional groups. acs.org

Skeletal Remodeling from Precursor Heterocycles

A novel approach to pyrazole synthesis involves the skeletal editing of more common heterocyclic structures. One such transformation is the conversion of pyrimidines to pyrazoles through a formal one-carbon deletion. organic-chemistry.orgnih.govresearchgate.netacs.orgnih.gov This method, guided by computational analysis, operates under mild conditions and tolerates a wide range of functional groups. nih.govnih.gov The key steps involve a room-temperature triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling. organic-chemistry.orgnih.govacs.org This strategy allows for the regioselective introduction of N-substituents on the resulting pyrazole. organic-chemistry.orgnih.gov This transformation is significant as it leverages the well-established chemistry of pyrimidines to access diverse pyrazole structures. nih.gov

Table 2: Comparison of Iodine-Catalyzed and Skeletal Remodeling Syntheses

| Method | Precursor | Reagents | Product Type |

|---|---|---|---|

| Iodine-Mediated Cyclization | Primary allylamines | I₂, K₂CO₃ | Pyrazolo[4,3-b]pyridines organic-chemistry.org |

| Electrophilic Iodocyclization | α,β-Alkynic hydrazones | I₂, NaHCO₃ | 4-Iodopyrazoles acs.org |

Specific Synthesis of this compound

The introduction of a cyclohexyl group at the N1 position of the pyrazole ring requires specific synthetic strategies. These methods often involve either the modification of a pre-existing aromatic ring or the direct incorporation of a cyclohexyl-containing fragment.

Strategies for Chloro Substitution at the Pyrazole C-5 Position

The introduction of a chlorine atom at the C-5 position of the pyrazole ring is a crucial step in the synthesis of the target compound. A prevalent and effective method for achieving this transformation is the Vilsmeier-Haack reaction. researchgate.netumich.eduarkat-usa.orgnih.govresearchgate.netnih.gov This reaction typically involves the treatment of a pyrazolone precursor, specifically a 1-substituted-3-methyl-1H-pyrazol-5(4H)-one, with a Vilsmeier reagent, which is commonly a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). researchgate.netumich.edunih.govresearchgate.net

The reaction proceeds through the formation of a chloroiminium ion, which acts as the formylating and chlorinating agent. wikipedia.org For the synthesis of this compound, the key intermediate would be 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one. The Vilsmeier-Haack reaction on this precursor would lead to the desired 5-chloro-substituted pyrazole, often with a formyl group at the C-4 position. researchgate.netumich.edu This formyl group can be retained or removed in subsequent synthetic steps, depending on the desired final product.

The synthesis of the precursor, 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one, can be achieved through the condensation of ethyl acetoacetate with cyclohexylhydrazine. The analogous compound, 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one, has been synthesized and characterized, indicating the feasibility of this approach. nih.govnih.gov

Methodologies for Methyl Group Introduction at C-3

The incorporation of a methyl group at the C-3 position of the pyrazole ring is typically achieved by utilizing a starting material that already contains this functional group. The most common and well-established method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.org

For the synthesis of this compound, a suitable 1,3-dicarbonyl precursor is ethyl acetoacetate or acetylacetone. wikipedia.orgijpsr.com The reaction of ethyl acetoacetate with cyclohexylhydrazine directly installs the methyl group at what will become the C-3 position of the pyrazole ring and the cyclohexyl group at the N-1 position. This approach is highly efficient and provides a straightforward route to the pyrazolone intermediate necessary for the subsequent chlorination step.

Alternative methods for introducing a methyl group are less common for this specific substitution pattern, as the Knorr synthesis is highly convergent and utilizes readily available starting materials.

Regioselectivity and Stereochemical Considerations in Pyrazole Synthesis

When synthesizing unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, regioselectivity is a critical factor to consider. mdpi.comnih.govmdpi.com The reaction of a 1,3-diketone with a substituted hydrazine can potentially yield two regioisomers. In the case of the synthesis of the 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one precursor, the reaction between ethyl acetoacetate and cyclohexylhydrazine can theoretically produce both the desired isomer and 1-cyclohexyl-5-methyl-1H-pyrazol-3(4H)-one.

The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups in the β-ketoester and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine (the NH₂ group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. nih.govmdpi.com The subsequent cyclization and dehydration then lead to the final pyrazole product. Reaction conditions such as pH and solvent can also influence the regioselectivity. mdpi.com For many combinations of reactants, a high degree of regioselectivity can be achieved, often favoring one isomer. mdpi.commdpi.com

Regarding stereochemistry, the pyrazole ring itself is aromatic and planar. Therefore, stereochemical considerations primarily apply to any chiral centers present on the substituents. In the case of this compound, the cyclohexyl group does not have a chiral center. If a chiral substituted hydrazine or 1,3-dicarbonyl compound were used, the resulting stereocenters would be retained in the final product, and their configuration would need to be considered.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. The synthesis of pyrazoles has also benefited from these advancements, with microwave-assisted synthesis and catalyst-free protocols emerging as powerful tools.

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted organic synthesis has been widely adopted for the rapid and efficient production of heterocyclic compounds, including pyrazoles. acs.orgmdpi.comdergipark.org.trrsc.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. acs.orgdergipark.org.trrsc.org In many cases, microwave-assisted synthesis also results in higher product yields and improved purity compared to conventional heating methods. acs.org

The synthesis of pyrazole derivatives, including the condensation of 1,3-dicarbonyl compounds with hydrazines, has been successfully carried out under microwave irradiation. dergipark.org.trrsc.org This approach offers a greener alternative to traditional methods by reducing energy consumption and often allowing for the use of less solvent. mdpi.com

Below is a table summarizing various microwave-assisted pyrazole syntheses, demonstrating the efficiency of this technique.

| Reactants | Catalyst/Solvent | Microwave Power | Time | Yield (%) | Reference |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Acetic acid | 360 W | 7–10 min | 68–86 | rsc.org |

| Carbohydrazide derivatives and 2,4-pentanedione | Ethanol | 270 W | 3–5 min | 82–98 | rsc.org |

| 9-allyl-6-chloro-9H-purine and hydrazones | N-bromosuccinimide, triethylamine | - | 80 min | - | rsc.org |

| 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | Ethanol/Acetic acid (1:1) | 350 W | 3 min | 80–98 | rsc.org |

| N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | Ethanol | - | 9–10 min | 79–92 | acs.org |

| Pyrazolone Derivatives | Solvent-free | 420 W | 10 min | 71 | mdpi.com |

| Pyrazole derivative 7a | Synthetic talc | - | 19 min | 89 | researchgate.net |

Catalyst-Free and Metal-Free Protocols for Pyrazole Formation

The development of catalyst-free and metal-free synthetic protocols is a key goal in green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive metal catalysts. Several such methods have been developed for the synthesis of pyrazoles. organic-chemistry.orgresearchgate.netresearchgate.netacs.org

These reactions often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal induction or the use of benign solvents like water or ethanol. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through a catalyst- and oxidant-free Michael-type addition of hydrazone sp² nitrogen atoms to enones. researchgate.net Another approach involves the iodine-mediated oxidative C-N bond formation for the metal-free one-pot synthesis of substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines. organic-chemistry.org

Furthermore, metal-free annulation reactions between enaminones and hydrazines have been developed, using dimethyl sulfoxide (DMSO) as a C1 source, to construct the pyrazole ring. acs.org These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions for the synthesis of functionalized pyrazoles.

Chemical Reactivity and Derivatization of 5 Chloro 1 Cyclohexyl 3 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring system, while aromatic, exhibits a reactivity profile that is heavily influenced by its substituents. The chlorine atom at the C-5 position is particularly susceptible to nucleophilic substitution, which serves as a primary pathway for the derivatization of the molecule.

The chlorine atom at the C-5 position of the pyrazole ring is a key site for chemical modification through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.

Nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the C-5 chlorine atom. Research on analogous compounds, such as 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes, demonstrates this reactivity. For instance, the reaction with cyclohexylamine (B46788) leads to the formation of the corresponding 5-cyclohexylamino derivative through nucleophilic substitution. researchgate.net This type of reaction typically proceeds by an addition-elimination mechanism, where the amine attacks the carbon bearing the chlorine, forming a tetrahedral intermediate, which then eliminates a chloride ion to yield the substituted product.

Table 1: Nucleophilic Substitution with Amines Interactive Data Table

| Reactant | Nucleophile | Product | Reaction Type |

| 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Cyclohexylamine | 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Nucleophilic Substitution researchgate.net |

Oxygen and sulfur nucleophiles are also effective in displacing the C-5 chlorine. Studies on similar 5-chloro-1-phenyl-pyrazole structures show that reactions with phenols and thiophenols, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF), yield the corresponding 5-phenoxy and 5-phenylsulfanyl derivatives. researchgate.net These reactions broaden the scope of accessible derivatives, allowing for the introduction of aryloxy and arylthio moieties onto the pyrazole core.

Table 2: Nucleophilic Substitution with O/S Nucleophiles Interactive Data Table

| Reactant | Nucleophile | Product Example | Reaction Type |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Phenols | 5-phenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Nucleophilic Substitution researchgate.net |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Thiophenols | 5-(phenylsulfanyl)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | Nucleophilic Substitution researchgate.net |

The methyl group at the C-3 position is generally less reactive than the C-5 chlorine. However, it can potentially undergo functionalization, such as free-radical halogenation, to introduce further reactivity. While direct oxidation of the C-3 methyl group is not prominently documented for this specific compound, related pyrazole structures show that the ring itself is stable to certain oxidizing agents. For example, a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using potassium permanganate, indicating the pyrazole core's resilience. researchgate.net This suggests that selective oxidation of the methyl group could be challenging without affecting other parts of the molecule, but derivatization remains a possibility under specific conditions.

Nucleophilic Displacement of Chlorine at C-5

Cross-Coupling Reactions and Advanced Functionalization

Beyond classical nucleophilic substitution, the C-5 chloro substituent makes 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole an excellent candidate for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. znaturforsch.commdpi.com These reactions allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-5 position. For example, a Suzuki reaction would involve reacting the chloro-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. znaturforsch.com This advanced functionalization strategy is a cornerstone of modern medicinal and materials chemistry, enabling the synthesis of complex molecular architectures from halogenated heterocyclic precursors. researchgate.net

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. researchgate.netnih.govresearchgate.net This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, the chlorine atom at the C5 position is the reactive site for such couplings.

The Suzuki-Miyaura coupling of 5-chloropyrazoles allows for the direct introduction of aryl or heteroaryl substituents at this position, significantly increasing molecular complexity. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like dehalogenation. nih.govorganic-chemistry.org While specific studies on the 1-cyclohexyl derivative are not prevalent, extensive research on analogous compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole, provides a clear precedent for this transformation. researchgate.net The reaction is tolerant of various functional groups on the incoming boronic acid, making it a highly versatile method for creating libraries of C5-arylated pyrazoles. nih.govresearchgate.net

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 92 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |

| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |

Data in the table is representative of typical conditions and yields for Suzuki-Miyaura reactions on analogous 5-chloropyrazole substrates.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, bypassing the need for pre-functionalized starting materials. nih.gov For the pyrazole ring, C-H functionalization can be directed to different positions depending on the reaction conditions and the directing groups present on the substrate. nih.govthieme-connect.com The pyrazole nitrogen atoms can act as directing groups to facilitate the activation of adjacent C-H bonds, typically at the C5 position. rsc.orgrsc.org However, in this compound, the C5 position is already substituted.

Therefore, C-H functionalization strategies would target the C4 position. Palladium-catalyzed direct arylation is a common method to forge new C-C bonds at this position. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the presence of an oxidant and a suitable ligand, to couple the pyrazole with an aryl halide. mdpi.com The inherent electronic properties of the pyrazole ring influence the reactivity of the C4-H bond. While less acidic than the C5-H bond in an unsubstituted pyrazole, it remains a viable site for functionalization under appropriate catalytic conditions. researchgate.net

| Reaction Type | Target Position | Typical Catalyst | Coupling Partner | Reference Example |

|---|---|---|---|---|

| Direct Arylation | C4 | Pd(OAc)₂ | Aryl Bromide | 1-Methylpyrazole + 4-Bromotoluene |

| Oxidative Coupling | C4 | Pd(OAc)₂ / Ag₂CO₃ | Benzene | N-Arylpyrazole + Benzene |

| Allylation | C4 | [Pd(allyl)Cl]₂ | Allyl Acetate | 4-Nitropyrazole + Allyl Acetate |

| Acetoxylation | C4 | Pd(OAc)₂ | PhI(OAc)₂ | N-Substituted Pyrazole |

The reactions shown are general strategies applicable to the pyrazole scaffold; specific application to the title compound would target the C4 position.

Formation of Complex Hybrid Systems and Derivatives

Pyrazole-Carboxamide Derivatization

Pyrazole-carboxamides are a significant class of compounds, frequently investigated for their biological activities. nih.govnih.govtcgls.com The synthesis of such derivatives from this compound would first require the introduction of a carboxylic acid functionality, followed by amide bond formation. A plausible synthetic route involves the conversion of the C5-chloro group to a C5-carboxylic acid. This could be achieved through palladium-catalyzed carbonylation or via an intermediate organometallic species that is subsequently quenched with carbon dioxide.

Once the corresponding pyrazole-5-carboxylic acid is obtained, standard organic chemistry methods can be used to form the amide. The carboxylic acid is typically activated, for instance by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate readily reacts with a wide range of primary or secondary amines to yield the desired pyrazole-5-carboxamide derivatives. researchgate.netresearchgate.net This method allows for the systematic variation of the substituent on the amide nitrogen, enabling the exploration of structure-activity relationships.

| Starting Material | Amine Reagent | Coupling Method | Product Type |

|---|---|---|---|

| Pyrazole-5-carbonyl chloride | Aniline | Acylation | N-Phenyl-pyrazole-5-carboxamide |

| Pyrazole-5-carbonyl chloride | Benzylamine | Acylation | N-Benzyl-pyrazole-5-carboxamide |

| Pyrazole-5-carbonyl chloride | Morpholine | Acylation | (Morpholin-4-yl)(pyrazol-5-yl)methanone |

| Pyrazole-5-carboxylic acid | Cyclohexylamine | Amide coupling (e.g., HATU) | N-Cyclohexyl-pyrazole-5-carboxamide |

This table outlines the general synthetic pathway for producing pyrazole-carboxamides from a pyrazole-carboxylic acid precursor.

Hybridization with Other Heterocyclic Scaffolds

The creation of hybrid molecules by combining the pyrazole core with other heterocyclic systems is a common strategy in drug discovery to access novel chemical space and biological activities. mdpi.comhilarispublisher.com The chloro-substituent at the C5 position of this compound is an ideal anchor point for such hybridization.

One major route is through nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nitrogen, oxygen, or sulfur nucleophile from another heterocyclic ring. For example, reacting the chloropyrazole with an amino-substituted heterocycle (e.g., aminothiazole, aminopyrimidine) under basic conditions can form a C-N linkage between the two rings. researchgate.netnih.gov

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-linked heterocycles) or the Suzuki-Miyaura reaction (for C-linked heterocycles using a heterocyclic boronic acid), offer a broader scope and milder conditions for connecting different heterocyclic scaffolds. nih.govbeilstein-journals.org For instance, coupling with 2-pyridylboronic acid would yield a pyrazolyl-pyridine hybrid. These methods enable the rational design and synthesis of complex molecules where the properties of each heterocyclic component can be combined or modulated. beilstein-journals.orgnih.govmdpi.com

| Pyrazole Precursor | Heterocyclic Reagent | Reaction Type | Hybrid Scaffold Formed |

|---|---|---|---|

| 5-Chloropyrazole | 2-Aminobenzothiazole | SNAr / Buchwald-Hartwig | Pyrazole-Benzothiazole |

| 5-Chloropyrazole | 1H-Tetrazole | SNAr | Pyrazole-Tetrazole |

| 5-Chloropyrazole | Pyrimidine-5-boronic acid | Suzuki-Miyaura Coupling | Pyrazole-Pyrimidine |

| 5-Pyrazolylboronic acid | 2-Bromothiophene | Suzuki-Miyaura Coupling | Pyrazole-Thiophene |

This table illustrates common strategies for linking the pyrazole core to other heterocyclic systems.

Spectroscopic and Structural Characterization of 5 Chloro 1 Cyclohexyl 3 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of a molecule. For 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole, ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR techniques, are employed for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl group, the methyl group, and the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the cyclohexyl group are anticipated to appear as a series of multiplets in the upfield region of the spectrum, typically between δ 1.2 and 4.5 ppm. The methine proton attached to the nitrogen atom of the pyrazole ring (N-CH) would be the most deshielded among the cyclohexyl protons due to the electron-withdrawing effect of the nitrogen, and its signal is expected to be a multiplet around δ 4.0-4.5 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring would resonate as complex multiplets in the δ 1.2-2.0 ppm range.

The methyl group attached to the pyrazole ring at the C3 position is expected to show a sharp singlet at approximately δ 2.2-2.5 ppm. lookchem.commdpi.com This characteristic singlet is a key indicator of the methyl substituent on the pyrazole core.

The pyrazole ring itself has one proton at the C4 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely around δ 6.0-6.5 ppm. The exact chemical shift would be influenced by the chloro and methyl substituents on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl (N-CH) | 4.0 - 4.5 | Multiplet |

| Cyclohexyl (-CH₂) | 1.2 - 2.0 | Multiplets |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet |

| Pyrazole (C4-H) | 6.0 - 6.5 | Singlet |

Note: The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the cyclohexyl group are expected to resonate in the upfield region of the spectrum. The carbon atom directly attached to the nitrogen (N-C) would be the most deshielded, with a predicted chemical shift in the range of δ 55-65 ppm. The other methylene carbons of the cyclohexyl ring would appear between δ 25 and 35 ppm.

The methyl carbon (C3-CH₃) is expected to have a signal in the upfield region, typically around δ 10-15 ppm. mdpi.com

The carbons of the pyrazole ring will have characteristic chemical shifts. The C5 carbon, bearing the chloro substituent, is expected to be significantly deshielded and appear around δ 135-145 ppm. The C3 carbon, attached to the methyl group, is predicted to resonate in the range of δ 148-155 ppm. The C4 carbon is expected to have a signal around δ 105-115 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl (N-C) | 55 - 65 |

| Cyclohexyl (-CH₂) | 25 - 35 |

| Methyl (-CH₃) | 10 - 15 |

| Pyrazole (C3) | 148 - 155 |

| Pyrazole (C4) | 105 - 115 |

| Pyrazole (C5) | 135 - 145 |

Note: The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY experiment would reveal the correlations between coupled protons. For instance, it would show the coupling between the N-CH proton of the cyclohexyl group and its adjacent methylene protons.

An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the cyclohexyl and methyl proton and carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule, which is a crucial step in confirming its identity.

For this compound (C₁₀H₁₅ClN₂), the expected exact mass can be calculated. The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+ and M+2 peaks having a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS analysis would confirm the elemental composition by matching the experimentally determined mass to the calculated mass with a high degree of accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS would be employed to assess the purity of the synthesized compound. A single peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would serve as a fingerprint for the compound.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for N-alkylated pyrazoles involve the cleavage of the N-alkyl bond. For this compound, a prominent fragment ion corresponding to the loss of the cyclohexyl group would be expected. Other characteristic fragments would arise from the cleavage of the pyrazole ring and the loss of the chloro and methyl substituents. The analysis of these fragments would further corroborate the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. In positive ion mode, a proton attaches to the molecule, typically at a site of high electron density like a nitrogen atom, to form a pseudomolecular ion [M+H]⁺.

For this compound (molecular formula C₁₀H₁₅ClN₂), the exact mass can be calculated. The presence of the chlorine isotope ³⁷Cl (approximately 24.23% natural abundance) results in a characteristic M+2 peak, where the [M+2+H]⁺ ion is observed at two mass units higher than the [M+H]⁺ ion (containing ³⁵Cl), with a relative intensity of about one-third.

The fragmentation pattern in ESI-MS/MS would likely involve the loss of the cyclohexyl group or cleavage within the pyrazole ring. The predicted molecular ion and major fragments are detailed in the table below.

Table 1: Predicted ESI-MS Data for this compound

| Ion/Fragment Description | Predicted m/z ([³⁵Cl]/[³⁷Cl]) | Ion Formula |

|---|---|---|

| Pseudomolecular Ion [M+H]⁺ | 215.10 / 217.10 | [C₁₀H₁₆ClN₂]⁺ |

| Loss of cyclohexene (B86901) (-C₆H₁₀) | 133.04 / 135.04 | [C₄H₆ClN₂]⁺ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of this writing, a single crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. Such a study would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Based on studies of similar compounds, such as 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one, the cyclohexyl ring is expected to adopt a stable chair conformation. The analysis would also reveal the relative orientation of the cyclohexyl ring with respect to the planar pyrazole ring.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Cl, C-N, N-N). | To be determined |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-N, Cl-C-N). | To be determined |

| Dihedral Angle | The angle between the plane of the pyrazole ring and the mean plane of the cyclohexyl ring. | To be determined |

In the solid state, molecules of this compound would pack in a manner dictated by various non-covalent intermolecular forces. The absence of strong hydrogen bond donors or acceptors means that weaker interactions will dominate the crystal packing.

Van der Waals Forces: These are the primary forces, arising from the interactions between the cyclohexyl and methyl groups of neighboring molecules.

C-H…π Interactions: The electron-rich π-system of the pyrazole ring can act as an acceptor for hydrogen atoms from the C-H bonds of the cyclohexyl or methyl groups of adjacent molecules. These interactions, while weak, can play a significant role in the final crystal structure. The geometry of such an interaction involves a C-H bond pointing towards the face of the pyrazole ring.

Table 4: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Van der Waals | Entire Molecule | Entire Molecule |

| Dipole-Dipole | C-Cl, Pyrazole Ring | C-Cl, Pyrazole Ring |

| Weak Hydrogen Bonding | C-H (Cyclohexyl, Methyl) | N (Pyrazole), Cl |

Conformation and Tautomerism in the Solid State

The solid-state structure of pyrazole derivatives is determined by a combination of steric and electronic effects of the substituents, as well as by intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not extensively documented in publicly available literature, its conformational and tautomeric properties in the solid state can be inferred from studies of closely related pyrazole compounds.

In the solid state, substituted pyrazoles adopt the tautomeric form that allows for the most stable arrangement in the crystal lattice, which is often influenced by hydrogen bonding and other intermolecular forces. For N-substituted pyrazoles, such as the title compound, the position of the substituents is fixed, preventing the annular tautomerism that is characteristic of N-unsubstituted pyrazoles.

The conformation of this compound in the solid state is largely dictated by the spatial arrangement of the bulky cyclohexyl group relative to the planar pyrazole ring. X-ray diffraction studies of similar structures, such as 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate, reveal that the cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov The dihedral angle between the plane of the pyrazole ring and the least-squares plane of the cyclohexyl ring is a key conformational parameter. In the case of 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate, this angle is 53.68 (5)°. nih.gov A similar staggered orientation would be expected for this compound to minimize steric hindrance between the two ring systems.

The pyrazole ring itself is expected to be essentially planar, a common feature for this heterocyclic system due to its aromatic character. Studies on compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have shown that the pyrazole ring maintains its planarity, even with multiple substituents. lookchem.comresearchgate.net

Tautomerism is a key consideration for pyrazole derivatives. However, since the nitrogen at position 1 of the pyrazole ring in this compound is substituted with a cyclohexyl group, the potential for prototropic tautomerism involving the pyrazole ring nitrogens is eliminated. The structure is locked in the 1-cyclohexyl tautomeric form. Other forms of tautomerism, such as keto-enol tautomerism, are not possible for this particular substitution pattern. The solid-state structure will, therefore, consist of a single tautomeric form. This is in contrast to pyrazoles with a hydrogen atom on a ring nitrogen, which can exist as a mixture of tautomers in solution and may crystallize as a single tautomer in the solid state, as seen in studies on 3(5)-phenylpyrazoles. fu-berlin.denih.gov

Intermolecular interactions are also crucial in defining the solid-state structure. In the absence of strong hydrogen bond donors like an N-H group, the crystal packing of this compound will be governed by weaker interactions such as van der Waals forces and potentially C-H···Cl or C-H···N hydrogen bonds. The arrangement of molecules in the crystal lattice will be such that these interactions are maximized, leading to a thermodynamically stable crystalline form.

Computational and Theoretical Studies on 5 Chloro 1 Cyclohexyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, grounded in quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. The resulting optimized geometry would reveal key structural parameters.

An illustrative data table of what such a study would present is shown below. Please note, the values are placeholders and serve to demonstrate the format of the expected results.

| Parameter | Optimized Value |

| Bond Length (C-Cl) | e.g., 1.75 Å |

| Bond Length (N-N) | e.g., 1.35 Å |

| Bond Angle (C-N-N) | e.g., 110° |

| Dihedral Angle (Pyrazole-Cyclohexyl) | e.g., 45° |

These calculations would also yield important electronic properties such as total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable comparative data. For this compound, ab initio calculations would serve to validate the results obtained from DFT and offer a deeper understanding of electron correlation effects on the molecular structure and energy.

The cyclohexyl group in this compound can adopt different conformations, primarily the chair and boat forms. A computational conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformers in both the gas phase and in different solvents. This is often achieved by systematically rotating the single bonds connecting the cyclohexyl ring to the pyrazole (B372694) nucleus and calculating the energy at each step. The effect of a solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM), which would show how the polarity of the solvent might favor one conformer over another. The results would indicate the preferred spatial arrangement of the molecule under different conditions, which is critical for its reactivity and biological interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, the MEP map would highlight regions of negative and positive electrostatic potential. Typically, regions of negative potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. It would be expected that the nitrogen atoms of the pyrazole ring and the chlorine atom would exhibit negative potential, indicating their role as sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. The distribution of these orbitals on the molecule indicates the likely sites for chemical reactions. For instance, the regions of the molecule with the highest density of the HOMO are the most probable sites for electrophilic attack.

Below is an example of a data table that would be generated from an FMO analysis. Note that the values are for illustrative purposes only.

| Parameter | Calculated Value (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.2 |

| HOMO-LUMO Gap | e.g., 5.3 |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, play a crucial role in the structure and function of molecules. An NCI analysis provides a visual representation of these interactions within a molecule and between molecules. For this compound, this analysis would reveal intramolecular interactions, for example, between the cyclohexyl and pyrazole rings, which can influence the molecule's conformational preferences. It would also be instrumental in characterizing any potential for intermolecular hydrogen bonding, for instance, if the molecule were to interact with a hydrogen bond donor or acceptor. The analysis would identify regions of weak and strong non-covalent interactions, providing a comprehensive picture of the forces that govern the molecule's three-dimensional structure and its interactions with its environment.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. An MD simulation of this compound would primarily focus on the conformational landscape of the cyclohexyl ring and the rotational freedom around the single bond connecting it to the pyrazole nitrogen.

The cyclohexyl group is not planar and can adopt several conformations, with the most stable being the "chair" conformation. Other higher-energy conformations include the "boat" and "twist-boat." MD simulations would allow for the exploration of the energy barriers between these conformations and the probability of the cyclohexyl ring existing in each state at a given temperature. The substitution pattern on both the pyrazole and cyclohexyl rings can influence the relative stability of these conformers.

Key areas of investigation in a molecular dynamics study would include:

Cyclohexyl Ring Pliability: The simulation would track the puckering of the cyclohexyl ring, quantifying the transitions between chair, boat, and twist-boat conformations. The stability of the chair conformation is due to the minimization of both angle strain and torsional strain.

Solvent Effects: Running simulations in different solvent environments would reveal how intermolecular interactions with solvent molecules might influence the conformational preferences of the compound.

The results of such simulations are typically presented as trajectories of atomic positions over time, from which various properties can be calculated, such as radial distribution functions, root-mean-square deviation (RMSD), and potential energy surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrazoles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For pyrazole derivatives, which are known to exhibit a wide range of biological activities including fungicidal, herbicidal, and insecticidal properties, QSAR studies are instrumental in the rational design of new, more potent compounds. researchgate.netrsc.orgnih.gov

A QSAR study on a series of pyrazole analogs of this compound would involve the following steps:

Data Set Compilation: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for fungicidal activity) would be assembled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques. A common metric for the predictive ability of a QSAR model is the cross-validated correlation coefficient (q²), while the goodness of fit is often represented by the correlation coefficient (r²). rsc.org

For instance, in a study on the antifungal activity of pyrazole carboxamide derivatives, a 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA). rsc.org This model provided insights into how the steric and electrostatic fields around the molecules influence their antifungal activity, suggesting that bulky, electronegative groups at certain positions could enhance the desired biological effect. researchgate.net

The table below presents a hypothetical dataset that could be used for a QSAR study of pyrazole derivatives, illustrating the kind of data required.

| Compound ID | R1-Group | R2-Group | Molecular Weight | LogP | Biological Activity (pIC50) |

| 1 | -Cl | -Cyclohexyl | 212.70 | 3.5 | 6.2 |

| 2 | -Br | -Cyclohexyl | 257.15 | 3.7 | 6.5 |

| 3 | -Cl | -Phenyl | 206.65 | 3.2 | 5.8 |

| 4 | -Cl | -tert-Butyl | 188.68 | 3.0 | 5.5 |

| 5 | -F | -Cyclohexyl | 196.25 | 3.3 | 6.0 |

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline.

The search for specific in vitro studies detailing the mechanistic insights into this compound's biological activity yielded no direct results for the specified targets. While the broader class of pyrazole derivatives has been investigated for various biological activities, including enzyme inhibition and receptor binding, the research data required to populate the outlined sections for "this compound" specifically is not available in the public domain.

Specifically:

Enzyme Inhibition Studies: No studies were found that assayed "this compound" against α-glucosidase, α-amylase, or urease. Therefore, no data on inhibition kinetics or molecular docking for this specific compound with these enzymes could be located.

Receptor Binding Assays: No receptor binding assays detailing the affinity and selectivity of "this compound" for Cannabinoid Receptors (CB1, CB2) or its potential antagonism mechanisms at the P2Y12 receptor were found. Structure-activity relationship studies on related pyrazole compounds often highlight the necessity of other functional groups, not present in this specific molecule, for significant cannabinoid receptor affinity. nih.govacs.orgnih.gov

Fulfilling the request would require extrapolating from related but structurally distinct compounds, which would violate the explicit instruction to focus solely on "this compound" and maintain scientific accuracy. Therefore, the article cannot be generated as requested.

Mechanistic Insights into Biological Activity and Target Interactions in Vitro Studies

Receptor Binding Assays

Neurotensin (B549771) Receptor Type 2 (NTS2) Interactions and Agonism/Antagonism

While specific studies detailing the interaction of 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole with the Neurotensin Receptor Type 2 (NTS2) are not extensively available, the broader class of pyrazole (B372694) derivatives has been investigated for their activity at neurotensin receptors. Research on related pyrazole compounds, such as the well-characterized SR141716A, has established that the pyrazole scaffold can serve as a potent framework for cannabinoid receptor antagonists. nih.gov The principles of substituent effects seen in these studies can be extrapolated to hypothesize the nature of interaction for this compound with the NTS2 receptor.

In studies of other pyrazole derivatives targeting G protein-coupled receptors, the nature of the substituents has been shown to be critical in determining whether the compound acts as an agonist or antagonist. nih.gov For instance, in a series of pyrazole-based cannabinoid receptor ligands, specific substitutions at the 1, 3, and 5 positions of the pyrazole ring were found to be crucial for conferring antagonistic properties. nih.gov By analogy, the specific arrangement of the cyclohexyl, methyl, and chloro groups on this compound would be expected to dictate its functional activity at the NTS2 receptor.

Radioligand Displacement Assays and Binding Site Elucidation

Radioligand displacement assays are a fundamental tool for characterizing the interaction of a new compound with a receptor. nih.govspringernature.com In this type of assay, a radiolabeled ligand with known affinity for the receptor (in this case, NTS2) is allowed to bind to the receptor. Then, increasing concentrations of an unlabeled test compound, such as this compound, are added. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. This allows for the determination of the test compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

The binding of a pyrazole derivative to the NTS2 receptor would involve interactions with specific amino acid residues within the receptor's binding pocket. The elucidation of the precise binding site would typically involve a combination of radioligand displacement assays with a panel of related compounds and computational molecular modeling. The data from these assays can help to map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity.

Mechanistic Studies of Antimicrobial and Antifungal Actions (in vitro)

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. nih.gov The mechanisms underlying these activities are often multifaceted, involving disruption of cellular structures and inhibition of essential metabolic pathways.

One of the key mechanisms by which antimicrobial pyrazole derivatives are thought to exert their effects is through the disruption of the bacterial cell membrane. nih.govrsc.orgnih.gov The cell membrane is a critical barrier that maintains the integrity of the cell and regulates the passage of substances. Damage to this membrane leads to the leakage of intracellular components and ultimately cell death. mdpi.com

Studies on pyrazole-derived antimicrobial agents have shown that these compounds can interfere with the structure and function of the bacterial membrane. nih.gov The amphipathic nature of some pyrazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into the lipid bilayer of the cell membrane. This insertion can lead to the formation of pores or channels, or a general destabilization of the membrane structure. rsc.org The hydrophobic cyclohexyl group of this compound would likely contribute to its ability to interact with the lipid components of the cell membrane.

In addition to direct membrane disruption, pyrazole derivatives can also inhibit microbial growth by interfering with essential biochemical pathways. In fungi, a primary target for azole-containing compounds is the ergosterol (B1671047) biosynthesis pathway. acs.orgfrontiersin.orgnih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and integrity. plos.org

The enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, is a key enzyme in the ergosterol biosynthesis pathway. Azole antifungals, including many pyrazole derivatives, are known to inhibit this enzyme. researchgate.net This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane, which disrupts membrane function and inhibits fungal growth. frontiersin.org The nitrogen atoms in the pyrazole ring are thought to play a crucial role in coordinating with the heme iron atom in the active site of the cytochrome P450 enzyme, leading to its inhibition.

Structure-Activity Relationships (SAR) Analysis of this compound Analogues

The biological activity of a molecule is intimately linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is the study of how changes in the structure of a compound affect its biological activity. nih.govresearchgate.netresearchgate.net For this compound, SAR analysis would involve synthesizing and testing a series of analogues where each of the substituents (the N1-cyclohexyl group, the C3-methyl group, and the C5-chloro group) is systematically varied.

The cyclohexyl group at the N1 position of the pyrazole ring is a significant structural feature that is expected to have a profound impact on the binding affinity and selectivity of this compound. The cyclohexyl group is a bulky and hydrophobic moiety. nih.govnih.gov

Steric Effects and Selectivity: The size and shape of the cyclohexyl group can also play a crucial role in determining the selectivity of the compound for a particular receptor subtype. The steric bulk of the cyclohexyl group may prevent the molecule from binding to receptors with smaller binding pockets, while allowing it to fit snugly into receptors with larger, complementary hydrophobic pockets. This "lock and key" or "induced fit" mechanism can lead to high selectivity for a specific target. frontiersin.org Studies on other heterocyclic compounds have shown that the introduction of a cyclohexyl group can significantly influence potency and selectivity. frontiersin.orgfrontiersin.org

The table below summarizes the potential influence of the cyclohexyl group on the biological activity of pyrazole analogues based on general principles of medicinal chemistry.

| Structural Feature | Potential Influence on Biological Activity |

| Hydrophobicity | Enhanced binding affinity through hydrophobic interactions with the receptor binding pocket. |

| Steric Bulk | Increased selectivity for specific receptor subtypes by fitting into complementary binding sites. |

| Conformational Flexibility | The chair and boat conformations of the cyclohexyl ring can influence the overall shape of the molecule and its fit within the receptor. |

Role of Chloro and Methyl Substituents in Biological Activity

The specific placement of chloro and methyl groups on the pyrazole scaffold of this compound is crucial for modulating its physicochemical properties and, consequently, its biological activity. Structure-activity relationship (SAR) studies on a wide range of pyrazole derivatives reveal that halogen and alkyl substituents play a significant role in target affinity, selectivity, and pharmacokinetics. researchgate.net

The chloro group at the 5-position of the pyrazole ring significantly influences the molecule's electronic character and lipophilicity. As an electron-withdrawing group, it can alter the acidity of the pyrazole ring's N-H group (in its tautomeric form) and modulate the electron density of the aromatic system. researchgate.net This electronic effect can be critical for establishing specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues within a biological target's binding site. researchgate.net Halogens like chlorine are known to increase lipophilicity, which can enhance the compound's ability to cross cellular membranes and access intracellular targets. researchgate.net However, the positioning of the chloro group is paramount; for instance, studies on different classes of pyrazole derivatives have shown that chloro substitution can either increase or decrease activity depending on the specific biological target and the steric tolerance of the binding pocket. mdpi.com

The methyl group at the 3-position primarily contributes to the steric bulk and hydrophobicity of the molecule. The addition of a methyl group can favor interactions with hydrophobic domains within a protein's binding site. nih.gov In many SAR studies, small alkyl groups like methyl are found to be optimal for fitting into specific pockets, thereby enhancing binding affinity. researchgate.net However, this effect is highly context-dependent. In some cases, the introduction of a methyl group can lead to a decrease in potency if it creates a steric clash with the target protein or unfavorably alters the compound's conformation. nih.gov

The interplay between the electron-withdrawing nature of the chloro substituent and the hydrophobic contribution of the methyl group creates a unique electronic and steric profile. This combination allows for a fine-tuning of the molecule's properties, which is a key strategy in the rational design of bioactive compounds. researchgate.net

Table 1: General Influence of Chloro and Methyl Substituents on Pyrazole Derivatives

| Substituent | Position | General Contribution to Biological Activity | Potential Interactions | Reference |

|---|---|---|---|---|

| Chloro | C5 | Modulates electronic properties; increases lipophilicity. | Halogen bonding, hydrophobic interactions. | researchgate.net |

| Methyl | C3 | Increases steric bulk and hydrophobicity. | van der Waals forces, hydrophobic interactions. | nih.gov |

Conformational Effects on Ligand-Target Interactions

The pyrazole ring serves as a rigid scaffold, positioning the substituents in a defined orientation. This core structure is a common motif in many pharmaceuticals because it can act as a bioisostere for other aromatic rings and effectively present its functional groups for interaction with a receptor. nih.gov The N1 and N2 nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, enabling crucial interactions within a binding pocket. nih.gov

The combined steric and electronic influences of the chloro and methyl groups further refine the molecule's shape and interaction profile. The specific conformation adopted by the entire molecule dictates its ability to achieve a complementary fit with the topology of the target's active site. Molecular docking and dynamics simulations on various pyrazole inhibitors have confirmed that stable binding is often achieved when the substituents adopt a conformation that maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizes steric clashes. nih.gov Therefore, the conformational freedom of the cyclohexyl group, combined with the fixed positions of the chloro and methyl substituents on the rigid pyrazole core, is integral to the molecule's mechanism of action at a molecular level.

Advanced Applications and Materials Science Contributions of Pyrazoles

Applications in Agrochemicals

The versatility of the pyrazole (B372694) ring has been extensively exploited in the design of new agrochemicals, leading to the development of potent fungicides, insecticides, and herbicides. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of biological activity, selectivity, and environmental profile.

Fungicidal Activity and Mode of Action (e.g., SDHI fungicides)

Pyrazole derivatives are prominent in the class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov These fungicides act by targeting complex II in the mitochondrial respiratory chain, a crucial enzyme for energy production in fungi. By inhibiting succinate dehydrogenase, these compounds effectively disrupt the fungal life cycle. While specific studies on the fungicidal activity of 5-Chloro-1-cyclohexyl-3-methyl-1h-pyrazole are not extensively detailed in publicly available literature, the structural motifs present in this molecule are common in known SDHI fungicides. The pyrazole ring acts as a key pharmacophore, and the N-cyclohexyl and chloro substituents can influence the molecule's binding affinity to the target enzyme and its systemic properties within the plant.

Research into novel pyrazole analogues has demonstrated potent antifungal activities against a range of plant pathogenic fungi. nih.gov For instance, certain pyrazole compounds have shown high efficacy against challenging pathogens, sometimes comparable to commercial fungicides. nih.gov The continuous exploration of pyrazole derivatives is driven by the need for new fungicides with novel modes of action or improved efficacy against resistant fungal strains. nih.gov

Table 1: Examples of Pyrazole-based SDHI Fungicides and their Target Pathogens

| Fungicide Class | Active Ingredient Example | Target Pathogen Example |

| Pyrazole-4-carboxamides | Fluxapyroxad | Zymoseptoria tritici (Septoria leaf blotch) |

| Furametpyr | Rhizoctonia solani (Sheath blight) | |

| Flubeneteram | Various pathogenic fungi |